molecular formula C6H9NO3 B1217707 2-Nitrocyclohexanone CAS No. 4883-67-4

2-Nitrocyclohexanone

Cat. No. B1217707
CAS RN: 4883-67-4
M. Wt: 143.14 g/mol
InChI Key: SZNILIWUUKKNPE-UHFFFAOYSA-N
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Description

2-Nitrocyclohexanone is an organic compound that features a cyclohexanone ring with a nitro group attached at the second position . The placement of this nitro group and its specific interaction with the cyclohexanone core give the compound its unique set of chemical properties .


Synthesis Analysis

The synthesis of 2-Nitrocyclohexanone and the reaction of Acetyl Nitrate with Cyclohexene has been studied . The reaction of 2-nitrocyclohexanone with nitrostyrenes required the elaboration of a different thiourea derivative considering that classical catalysts such as 32 were proved to be poorly effective in this process .


Molecular Structure Analysis

The molecular formula of 2-Nitrocyclohexanone is C6H9NO3 . It has an average mass of 143.141 Da and a monoisotopic mass of 143.058243 Da . The term “cyclohexanone” refers to the core structure of the compound, which is a cyclohexane ring with a carbonyl group (C=O) attached, making it a cyclic ketone .


Chemical Reactions Analysis

The tautomerization rates of 2-nitrocyclohexanone (2-NCH) have been studied spectrophotometrically in several organic aprotic solvents and their binary mixtures . The reaction of 2-nitrocyclohexanone with nitrostyrenes has also been studied .


Physical And Chemical Properties Analysis

2-Nitrocyclohexanone has a density of 1.2±0.1 g/cm³, a boiling point of 272.7±29.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 33.9±0.4 cm³, a polar surface area of 63 Ų, and a molar volume of 119.5±5.0 cm³ .

Scientific Research Applications

Organic Synthesis

2-Nitrocyclohexanone: is a valuable intermediate in organic synthesis. It’s used in the transition-metal-free α-arylation of nitroketones with diaryliodonium salts . This process is crucial for synthesizing tertiary α-aryl, α-nitro ketones, which are important building blocks for various organic compounds, including pharmaceuticals like tiletamine .

Medicinal Chemistry

In medicinal chemistry, 2-Nitrocyclohexanone serves as a precursor in the synthesis of heterocyclic compounds that exhibit potent biological activities . For instance, it’s used in the synthesis of PSMA radiopharmaceuticals , which are significant in the diagnosis and therapy of PSMA-expressing cancers .

Material Science

As an organic building block, 2-Nitrocyclohexanone contributes to the development of new materials. Its reactivity allows for the creation of polymers and resins with potential applications in coatings, adhesives, and other material science domains .

Analytical Chemistry

The compound’s properties, such as its tautomerization rates, are studied spectrophotometrically in various solvents. This research aids in understanding solvent effects on chemical reactions, which is vital for developing analytical methods in chemistry .

Environmental Science

2-Nitrocyclohexanone’s behavior in different solvents also provides insights into its environmental fate and transport. Understanding its reactivity can help predict how similar compounds might behave in the environment and assist in risk assessment and management strategies .

Industrial Applications

In industry, 2-Nitrocyclohexanone is used as a chemical intermediate in the manufacture of more complex chemical compounds. Its role in the synthesis of various industrial chemicals underscores its importance in the chemical supply chain .

Safety and Hazards

2-Nitrocyclohexanone is harmful if swallowed and causes serious eye irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water . If swallowed, it is recommended to rinse the mouth with water and consult a physician .

properties

IUPAC Name

2-nitrocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-6-4-2-1-3-5(6)7(9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNILIWUUKKNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334589
Record name 2-Nitrocyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrocyclohexanone

CAS RN

4883-67-4
Record name 2-Nitrocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrocyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Nitrocyclohexanone?

A1: 2-Nitrocyclohexanone has the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol.

Q2: What spectroscopic data is available for characterizing 2-Nitrocyclohexanone?

A2: Researchers commonly utilize 13C NMR spectroscopy to characterize 2-Nitrocyclohexanone. Studies have provided comprehensive assignments for the 13C NMR spectra of various alkylated 2-nitrocyclohexanones. []

Q3: How does the keto-enol tautomerism of 2-Nitrocyclohexanone behave in different solvents?

A3: The keto-enol tautomerism of 2-Nitrocyclohexanone is significantly influenced by solvent properties. While permittivity plays a role in organic solvents, ionic liquids exhibit a distinct behavior, accelerating the tautomerization rate beyond what permittivity alone would suggest. This suggests a complex interplay of solvent parameters, including polarizability, hydrogen-bond acidity, and cohesive pressure, influencing the reaction in ionic liquids. [, ]

Q4: Can you elaborate on the base-catalyzed keto-enol interconversion of 2-Nitrocyclohexanone?

A4: The base-catalyzed keto-enol interconversion of 2-Nitrocyclohexanone has been investigated computationally using various bases and solvents. Density functional theory calculations suggest that the reaction proceeds through a stepwise mechanism, contrary to previous proposals of a concerted mechanism in less polar solvents. []

Q5: What is a notable application of 2-Nitrocyclohexanone in multi-component reactions?

A5: 2-Nitrocyclohexanone participates in a one-pot, three-component reaction with triphenylphosphine and dialkyl acetylenedicarboxylates. This reaction generates stable phosphorus ylides that, upon heating, undergo an intramolecular Wittig reaction to produce dialkyl 2-(2-nitrocyclohex-1-enyl)fumarate derivatives. []

Q6: How can 2-Nitrocyclohexanone be utilized in the synthesis of bicyclic compounds?

A6: Treating 2-Nitrocyclohexanone with acrylaldehyde in the presence of tetrabutylammonium fluoride yields a bicyclic product. This product can be further oxidized to a nitro-diketone, which serves as a precursor to bicyclo[3.3.0]oct-1(5)en-2-one. []

Q7: Are there any examples of transition-metal-free arylation reactions involving 2-Nitrocyclohexanone?

A7: Yes, researchers have achieved the transition-metal-free α-arylation of 2-Nitrocyclohexanone using diaryliodonium salts. This method enables the synthesis of tertiary α-aryl, α-nitro ketones and provides a concise route to the drug tiletamine. []

Q8: How does 2-Nitrocyclohexanone behave in the presence of strong bases?

A8: Strong bases can cleave 2-Nitrocyclohexanone. [] This reaction highlights the impact of the nitro group on the molecule's reactivity.

Q9: What are the applications of 2-Nitrocyclohexanone in the synthesis of heterocyclic compounds?

A9: 2-Nitrocyclohexanone is a key starting material in synthesizing the chiral building block 1-azaspiro[4.5]decan-6-one. This synthesis involves an organocatalytic enantioselective conjugate addition to acrylaldehyde. []

Q10: How is 2-Nitrocyclohexanone used in the preparation of Caprolactam?

A10: 2-Nitrocyclohexanone is a crucial intermediate in a novel Caprolactam synthesis. The process involves converting 2-Nitrocyclohexanone to an alkyl 6-nitrohexanoate, followed by catalytic hydrogenation and cyclization. This method bypasses the use of oleum and avoids the production of large quantities of ammonium sulfate as a byproduct, offering a more sustainable approach compared to traditional methods. []

Q11: Are there any known alternative synthetic routes to 2-Nitrocyclohexanone?

A11: Yes, researchers have successfully synthesized 2-Nitrocyclohexanone through the nitration of cyclohexanone using highly concentrated nitric acid (99-100%). [, ] This method provides an alternative to using less concentrated nitric acid and highlights the impact of reaction conditions on product formation.

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